molecular formula C10H10N2O3 B8668382 N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine

Cat. No.: B8668382
M. Wt: 206.20 g/mol
InChI Key: VPBBNFCFLAHMSJ-UHFFFAOYSA-N
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Description

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H9NO3 It is a derivative of naphthalenone and features a nitro group at the 7th position and an oxime group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the nitration of 3,4-dihydro-2H-naphthalen-1-one followed by the conversion of the resulting nitro compound to its oxime derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The oxime formation is achieved by reacting the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for nitration and oxime formation, which allows for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Nitro ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalenone derivatives.

Scientific Research Applications

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-naphthalen-1-one: Lacks the nitro and oxime groups, making it less reactive.

    7-nitro-3,4-dihydro-2H-naphthalen-1-one: Similar structure but without the oxime group.

    3,4-Dihydro-7-nitro-1(2H)-naphthalenone: Another nitro derivative but with different substitution patterns.

Uniqueness

N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2

InChI Key

VPBBNFCFLAHMSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-nitro-3,4-dihydro-2H-naphthalen-1-one (500 mg, 2.62 mmol) in pyridine (2 mL) was added hydroxylamine solution (1 mL, ˜50% solution in water). The reaction was stirred at room temperature for 1 h, then concentrated and purified by column chromatography (10-50% ethyl acetate-hexanes) to yield 7-nitro-3,4-dihydro-2H-naphthalen-1-one oxime (471 mg, 88%). HPLC ret. time 2.67 min, 10-99% CH3CN, 5 min run; ESI-MS 207.1 m/z (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7-Nitro-1-tetralone (2.00 g, 10.4 mmol) was dissolved in ethanol (20 mL) and was added to NH4OH (1.64 mL, 16.6 mmol) and NaOAc (1.71 g, 20.8 mmol) in H2O (30 mL). After 2 h at 65° C., the solvent was removed under reduced pressure and the residue was titurated with H2O. The precipitate was removed by filtration and dried under vacuum to give 1.99 g (93%) of the desired material as a white solid. MS (ES-) m/z 205 [M−H]−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
93%

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